

# Technical Guide to the Procurement and Synthesis of Trideca-4,7-diynal

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## Compound of Interest

Compound Name: Trideca-4,7-diynal

Cat. No.: B14405806

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Audience: Researchers, Scientists, and Drug Development Professionals

**Abstract:** **Trideca-4,7-diynal** is a specialized chemical compound not readily available through standard chemical catalogs. This guide provides an in-depth overview for researchers and drug development professionals on the procurement of this and similar rare molecules through custom synthesis. It outlines the process of engaging with contract research organizations (CROs), factors influencing pricing, and presents a plausible synthetic methodology.

## Commercial Availability and Procurement Strategy

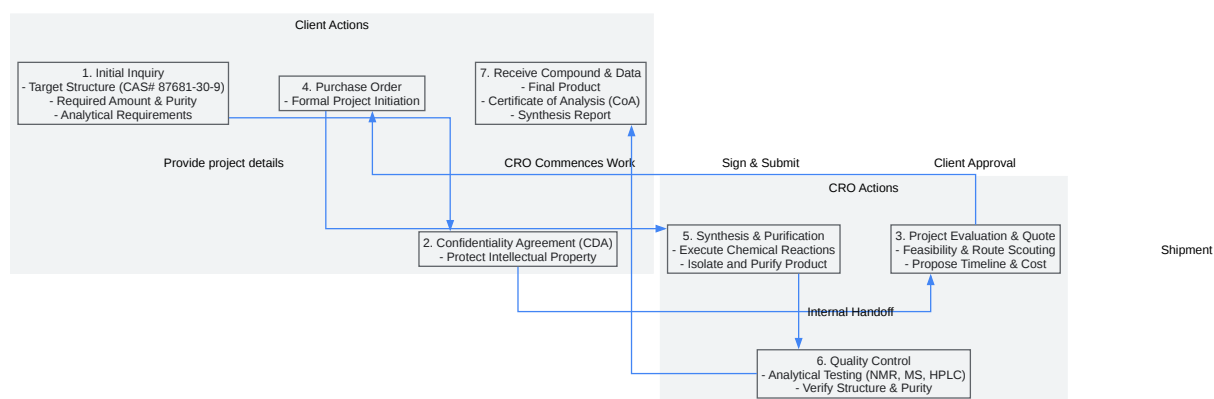
Direct commercial suppliers for **Trideca-4,7-diynal** as a stock item are not available. The acquisition of this molecule necessitates a custom synthesis approach, which involves contracting a specialized chemical synthesis provider, often a Contract Research Organization (CRO). Outsourcing custom synthesis provides access to specialized expertise and infrastructure without the need for significant capital investment, thereby accelerating research and development projects.<sup>[1]</sup>

A crucial first step is to identify a suitable CRO with expertise in complex organic synthesis, particularly in areas like multi-step synthesis, metal-mediated reactions, and asymmetric synthesis.<sup>[2][3][4]</sup> The table below lists several reputable organizations that offer such services.

Company/Organization	Key Services Offered	Scale of Synthesis	Regulatory Compliance/Quality Standards
Enamine	Multistep organic synthesis, asymmetric synthesis, metal-mediated reactions, synthesis of building blocks and reference compounds. <a href="#">[2]</a> <a href="#">[5]</a>	Milligram to kilogram scale. <a href="#">[2]</a> <a href="#">[5]</a>	IP protection under Confidential Disclosure Agreement (CDA). <a href="#">[5]</a>
Tocris Bioscience	Synthesis of complex organic molecules, including analogues, intermediates, and building blocks; route development. <a href="#">[6]</a>	Milligram to kilogram scale. <a href="#">[6]</a>	Provides Custom Chemical Analysis services. <a href="#">[6]</a>
BOC Sciences	Custom synthesis for various industries, including building blocks, chiral compounds, metabolites, and radiolabeled species. <a href="#">[7]</a>	Milligram to kilogram scale. <a href="#">[7]</a>	Offers a range of analytical services for quality control. <a href="#">[8]</a>
Aurora Fine Chemicals	Complex, multi-step organic syntheses for drug discovery and research institutions. <a href="#">[9]</a>	Not explicitly stated, but caters to drug discovery needs.	Focus on competitive pricing and fast delivery. <a href="#">[9]</a>

R&D Systems	Synthesis of complex organic molecules, including APIs, amino acids, peptides, and specialty fine chemicals.[10]	Milligram to kilogram scale.[10]	Comprehensive QC data packages (NMR, HPLC, MS, etc.).[10]
BioAscent	Route design and optimization, multi-step synthesis of complex molecules, asymmetric synthesis, parallel synthesis.[4]	Not explicitly stated, focus on hit-to-lead and lead optimization campaigns.	Supported by an in-house analytical team (400MHz NMR, LCMS, SFC).[4]
TCI Chemicals	Total synthesis projects up to 20 steps, process development, and scale-up from lab to pilot and high-volume manufacturing.	100 g to 500 kg/batch for organic reagents.	Provides material specifications, QC, and documentation to meet client needs.

Engaging a CRO for a custom synthesis project typically follows a structured process, ensuring clarity, quality, and protection of intellectual property.



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*Fig 1. Generalized workflow for procuring a custom-synthesized chemical compound.*

The cost of custom synthesis is highly variable and not comparable to catalog chemical pricing. The primary cost driver is the labor involved in synthesis, purification, and analysis, rather than the raw materials.<sup>[11]</sup>

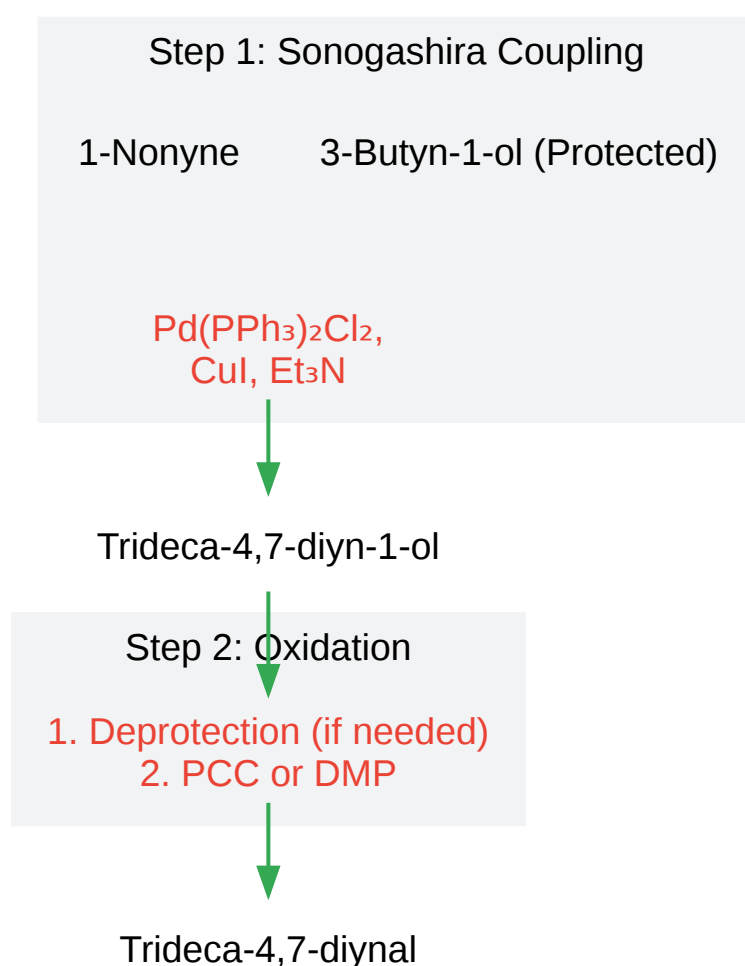
Factor	Description	Impact on Cost
Synthetic Complexity	The number of steps, difficulty of reactions, and novelty of the synthetic route.	High: More steps or challenging chemistry significantly increases labor and time.
Required Quantity	The final amount of the compound needed (mg, g, kg).	Moderate: Costs do not scale linearly; price per gram decreases at larger scales, but the initial setup cost is high. <a href="#">[11]</a>
Purity Specification	The required purity level (e.g., >95%, >98%, >99%).	High: Achieving very high purity requires multiple, often complex, purification steps, increasing time and potentially lowering yield.
Analytical Requirements	The extent of analytical data required (e.g., NMR, HPLC, MS, elemental analysis).	Moderate: A comprehensive data package adds to the overall cost.
Starting Material Cost	The cost and availability of the initial chemical building blocks.	Variable: Use of expensive or rare starting materials will directly increase the project cost.
Timeline	The urgency of the project.	High: Expedited projects may incur rush fees to prioritize resources.

## Hypothetical Synthesis Protocol for Trideca-4,7-diynal

While a specific, validated synthesis for **Trideca-4,7-diynal** is not published, a plausible route can be designed based on established organic chemistry principles. The proposed pathway involves the coupling of two terminal alkynes followed by the selective oxidation of a primary alcohol to an aldehyde.

The synthesis can be envisioned in two main stages:

- C-C Bond Formation: Coupling of a protected 3-butyn-1-ol with 1-nonyne. A common method for coupling terminal alkynes is the Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst.[12]
- Functional Group Transformation: Deprotection of the alcohol followed by oxidation to the target aldehyde. Mild oxidizing agents are required to prevent over-oxidation to a carboxylic acid.[2][13]



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Fig 2. A plausible two-step synthetic route to **Trideca-4,7-diynal**.

Step 1: Synthesis of Trideca-4,7-diyn-1-ol (via Sonogashira Coupling)

- Objective: To couple 1-nonyne with a suitable C4 building block like a protected 3-butyne-1-ol.
- Reagents & Catalysts:
  - 1-Nonyne
  - 4-(tert-Butyldimethylsilyloxy)-1-butyne (or other protected 4-hydroxy-1-butyne)
  - Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ )
  - Copper(I) iodide ( $\text{CuI}$ )
  - Triethylamine ( $\text{Et}_3\text{N}$ ) or another suitable amine base
  - Anhydrous solvent (e.g., Tetrahydrofuran or Toluene)
- Protocol:
  - To a dry, inert-atmosphere flask, add  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  and  $\text{CuI}$ .
  - Add anhydrous solvent followed by the amine base.
  - Add 1-nonyne and the protected 4-hydroxy-1-butyne to the reaction mixture.
  - Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
  - Upon completion, quench the reaction with saturated aqueous ammonium chloride.
  - Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product via column chromatography to yield the protected alcohol.
  - Deprotect the silyl ether (e.g., using tetrabutylammonium fluoride - TBAF) to yield Trideca-4,7-diyn-1-ol.

Step 2: Oxidation to **Trideca-4,7-diynal**

- Objective: To selectively oxidize the primary alcohol to an aldehyde without affecting the alkyne functionalities.
- Reagents:
  - Trideca-4,7-diyn-1-ol
  - Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
  - Anhydrous dichloromethane (DCM) as solvent
- Protocol (using PCC):
  - Dissolve Trideca-4,7-diyn-1-ol in anhydrous DCM in a dry flask under an inert atmosphere.
  - Add PCC in one portion to the stirred solution.
  - Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC. The use of mild oxidizing agents like PCC or DMP is crucial to prevent over-oxidation to the carboxylic acid.[\[13\]](#)
  - Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
  - Wash the filter cake thoroughly with additional diethyl ether.
  - Combine the filtrates and concentrate under reduced pressure.
  - Purify the resulting crude aldehyde by flash column chromatography on silica gel to obtain the final product, **Trideca-4,7-diynal**.

Disclaimer: The experimental protocol provided is hypothetical and based on general chemical principles. It has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical handling should be performed with appropriate safety precautions.



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